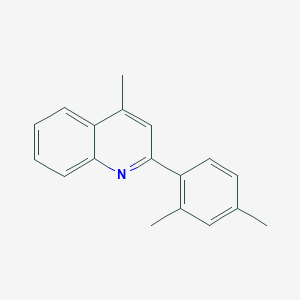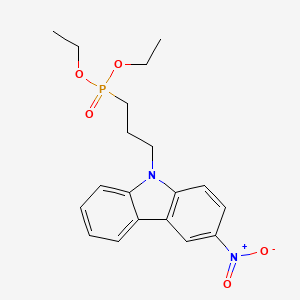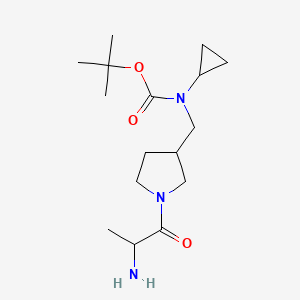![molecular formula C8H14O B14781625 (1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is a bicyclic alcohol compound with the molecular formula C8H14O. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a three-membered ring fused to a six-membered ring. The presence of two methyl groups at the 6-position and a hydroxyl group at the 3-position further defines its chemical identity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing a suitable leaving group and a nucleophile. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving bicyclic structures. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group and methyl substituents.
6,6-Dimethylbicyclo[3.1.0]hexane: Similar structure but without the hydroxyl group.
Bicyclo[3.1.0]hexan-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is unique due to the presence of both the hydroxyl group and the two methyl groups at the 6-position. This combination of functional groups and the bicyclic structure gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
HUADUHNYPJBEBQ-RNFRBKRXSA-N |
SMILES isomérique |
CC1([C@H]2[C@H]1CC(C2)O)C |
SMILES canonique |
CC1(C2C1CC(C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
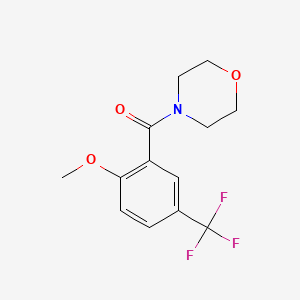
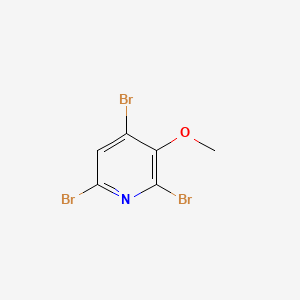
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
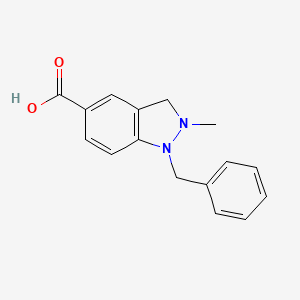
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)
